molecular formula C10H11NO5 B1346344 3-nitro-2-(propan-2-yloxy)benzoic acid CAS No. 81957-22-4

3-nitro-2-(propan-2-yloxy)benzoic acid

Cat. No.: B1346344
CAS No.: 81957-22-4
M. Wt: 225.2 g/mol
InChI Key: IVVRRWKNAJCNEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-(propan-2-yloxy)benzoic acid typically involves the nitration of 2-propan-2-yloxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-nitro-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-2-(propan-2-yloxy)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-nitro-2-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 2-Isopropoxybenzoic acid

Uniqueness

3-nitro-2-(propan-2-yloxy)benzoic acid is unique due to the presence of both a nitro group and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-nitro-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-9-7(10(12)13)4-3-5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVRRWKNAJCNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284457
Record name 3-nitro-2-propan-2-yloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81957-22-4
Record name NSC37274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-nitro-2-propan-2-yloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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